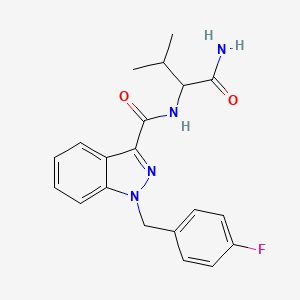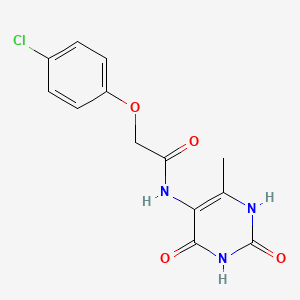
(R)-Clorprenaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Clorprenaline is a chiral compound that belongs to the class of beta-adrenergic agonists. It is known for its ability to stimulate beta-adrenergic receptors, which play a crucial role in various physiological processes, including the relaxation of smooth muscles and the modulation of cardiac function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Clorprenaline typically involves the resolution of racemic Clorprenaline or the asymmetric synthesis using chiral catalysts. One common method is the resolution of racemic Clorprenaline using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts to selectively produce the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Clorprenaline often involves large-scale resolution techniques or the use of advanced chiral synthesis methods. These methods ensure high yield and purity of the desired enantiomer, making the process efficient and cost-effective.
化学反应分析
Types of Reactions
®-Clorprenaline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents that facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
®-Clorprenaline has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on beta-adrenergic receptors and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions like asthma and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
®-Clorprenaline exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of various cells. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in the relaxation of smooth muscles, increased heart rate, and other physiological responses.
相似化合物的比较
Similar Compounds
Isoproterenol: Another beta-adrenergic agonist with similar effects but different selectivity and potency.
Salbutamol: A beta-2 adrenergic agonist commonly used in the treatment of asthma.
Terbutaline: Another beta-2 adrenergic agonist with applications in treating bronchospasm.
Uniqueness
®-Clorprenaline is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its enantiomer or other similar compounds. Its selectivity for beta-adrenergic receptors and its specific mechanism of action make it a valuable compound in both research and therapeutic applications.
属性
CAS 编号 |
58948-07-5 |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
213.70 g/mol |
IUPAC 名称 |
(1R)-1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/t11-/m0/s1 |
InChI 键 |
SSMSBSWKLKKXGG-NSHDSACASA-N |
手性 SMILES |
CC(C)NC[C@@H](C1=CC=CC=C1Cl)O |
规范 SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


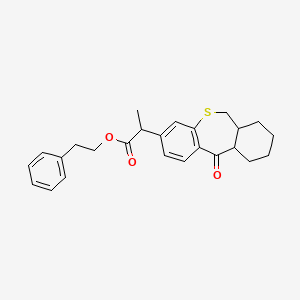
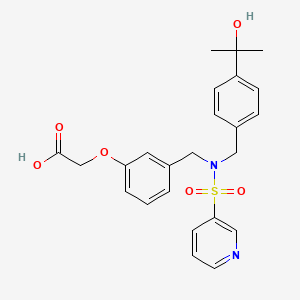
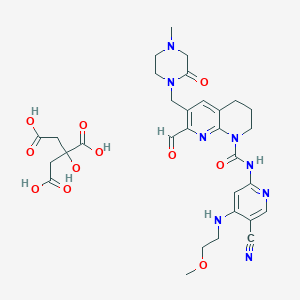


![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)
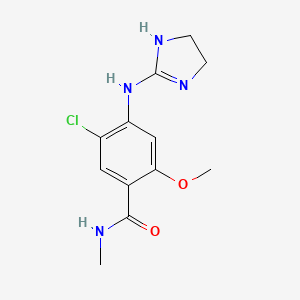
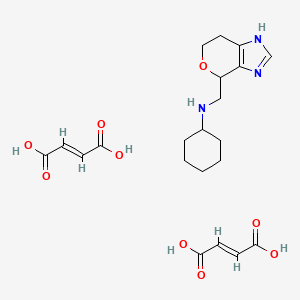
![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)


